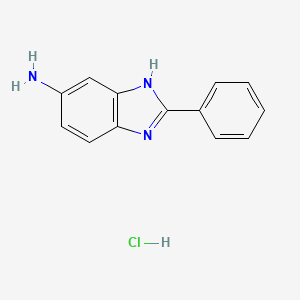

2-Phenyl-1H-benzoimidazol-5-ylamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenyl-3H-benzimidazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.ClH/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;/h1-8H,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKKVDFAXOYKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2 Phenyl 1h Benzoimidazol 5 Ylamine Hydrochloride

Reactions Involving the 5-Amino Group

The aromatic amino group at the C5 position of the benzimidazole (B57391) ring is a key functional handle for a variety of chemical transformations. Its reactivity is characteristic of typical aromatic amines, enabling derivatization through acylation, sulfonylation, alkylation, arylation, condensation, and diazotization reactions.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The nucleophilic 5-amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for modifying the electronic and lipophilic properties of the parent molecule.

Acylation: The reaction with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine or triethylamine) yields the corresponding N-(2-phenyl-1H-benzoimidazol-5-yl)amides. The base is crucial for neutralizing the hydrogen chloride or carboxylic acid byproduct generated during the reaction. For instance, the acylation of 2-aminobenzimidazoles is a well-established procedure. researchgate.net

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in a basic medium affords the corresponding N-(2-phenyl-1H-benzoimidazol-5-yl)sulfonamides.

| Reagent Type | Example Reagent | Product Type | General Reaction Conditions |

| Acyl Halide | Benzoyl Chloride | Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Triethylamine), Room Temperature |

| Acid Anhydride | Acetic Anhydride | Amide | Base (e.g., Pyridine) or neat, mild heating |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide | Aprotic solvent (e.g., DCM), Base (e.g., Pyridine), 0 °C to Room Temperature |

N-Alkylation and N-Arylation of the Amino Moiety

Direct N-alkylation or N-arylation of the 5-amino group is less common compared to the reactions at the benzimidazole nitrogens, which are generally more nucleophilic. However, under specific conditions, derivatization at the exocyclic amine can be achieved. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the modern methods of choice for N-arylation, providing a route to N-aryl derivatives.

Condensation Reactions with Carbonyl Compounds

The primary amino group undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. nih.gov This reaction typically proceeds under acidic or basic catalysis with the removal of water. gsconlinepress.com The formation of Schiff bases is a versatile method for introducing a wide array of substituents onto the benzimidazole core. ijacskros.comresearchgate.net These imine products serve as valuable intermediates for further synthetic transformations, such as reduction to secondary amines or participation in cycloaddition reactions. The reaction of an o-phenylenediamine (B120857) with an aldehyde is a fundamental step in forming the benzimidazole ring itself, highlighting the reactivity of amino groups with carbonyls. nih.gov

| Carbonyl Compound | Catalyst | Product |

| Aromatic Aldehyde | Acetic Acid | Aromatic Schiff Base (Imine) |

| Aliphatic Ketone | p-Toluenesulfonic acid | Aliphatic Schiff Base (Imine) |

Diazotization and Subsequent Transformations

The 5-amino group can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This diazonium intermediate is highly versatile and can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgbyjus.comlscollege.ac.in

This two-step sequence allows for the introduction of functionalities that are difficult to install by other means. nih.gov The process involves the initial formation of the diazonium salt, followed by its decomposition in the presence of a nucleophile, often catalyzed by copper(I) salts. wikipedia.orglscollege.ac.in

Key Transformations of the Diazonium Salt:

Halogenation: Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively. nih.gov

Cyanation: Treatment with CuCN yields the corresponding 5-cyano derivative. wikipedia.org

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution produces the 5-hydroxy derivative. wikipedia.org

| Reagent(s) | Product (5-Substituent) | Reaction Name |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Chloro (-Cl) | Sandmeyer Reaction |

| 1. NaNO₂, HCl (0-5 °C) 2. CuBr | Bromo (-Br) | Sandmeyer Reaction |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCN | Cyano (-CN) | Sandmeyer Reaction |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Δ | Hydroxy (-OH) | Diazotization-Hydrolysis |

Functionalization at the Benzimidazole Nitrogen Atoms (N1 and N3)

The benzimidazole ring contains two nitrogen atoms, N1 and N3, which are nucleophilic and can be functionalized, most commonly through alkylation or arylation. In an unsymmetrically substituted benzimidazole like the 2-phenyl derivative, these two nitrogens are chemically distinct, leading to the possibility of regioisomers upon substitution.

Regioselective N-Alkylation and N-Arylation Strategies

The selective functionalization of either the N1 or N3 position is a significant challenge in benzimidazole chemistry. The outcome of N-alkylation or N-arylation is influenced by several factors, including steric hindrance, electronic effects of substituents, the nature of the electrophile, and the reaction conditions (base, solvent, temperature). nih.govacs.org

For 2-phenyl-1H-benzimidazole derivatives, the N1 position is generally less sterically hindered than the N3 position (which is adjacent to the bulky phenyl group at C2). Consequently, reactions often favor substitution at N1, particularly with bulky alkylating or arylating agents.

N-Alkylation: This is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base (e.g., NaH, K₂CO₃, Cs₂CO₃) in a polar aprotic solvent like DMF or THF. The choice of base and solvent can significantly impact the N1/N3 selectivity. For example, using sodium hydride in THF is a promising system for achieving N1 selectivity in similar heterocyclic systems like indazoles. beilstein-journals.org

N-Arylation: Palladium-catalyzed and copper-catalyzed cross-coupling reactions are the most effective methods for N-arylation. The Buchwald-Hartwig and Chan-Lam coupling reactions, using aryl halides or arylboronic acids respectively, have been widely applied. nih.govmit.eduorganic-chemistry.org The regioselectivity can be controlled by the choice of catalyst, ligand, and reaction conditions. Palladium-catalyzed methods have been shown to achieve completely N1-selective arylation of unsymmetrical imidazoles. nih.govmit.edu Copper-catalyzed N-arylation has also been extensively studied for synthesizing N-aryl benzimidazoles. nih.govrsc.org

| Reaction Type | Reagents | Key Factors for Regioselectivity |

| N-Alkylation | Alkyl Halide, Base (NaH, K₂CO₃) | Steric hindrance at N3, choice of base and solvent. |

| N-Arylation (Pd-catalyzed) | Aryl Halide, Pd-catalyst, Ligand, Base | Ligand structure, steric effects. mit.edu |

| N-Arylation (Cu-catalyzed) | Arylboronic Acid, Cu(OAc)₂, Base | Base and solvent system. nih.gov |

Formation of N-Substituted Benzimidazoles

The benzimidazole ring possesses two nitrogen atoms, N-1 and N-3, which can undergo substitution reactions. The N-substitution of 2-phenyl-1H-benzoimidazol-5-ylamine and its derivatives is a key strategy for modulating their physicochemical and biological properties.

One notable method for N-alkylation is the Mannich reaction, a one-pot nucleophilic substitution that introduces an aminomethyl group onto the benzimidazole nitrogen. While direct studies on 2-Phenyl-1H-benzoimidazol-5-ylamine hydrochloride are limited, research on the analogous 2-Phenyl-5-Benzimidazole sulfonic acid provides valuable insights. In a typical procedure, a secondary amine and formaldehyde are reacted with the benzimidazole derivative in a suitable solvent like absolute ethanol (B145695), often with catalytic acid to facilitate the reaction. This reaction proceeds through the formation of an electrophilic iminium ion from the secondary amine and formaldehyde, which is then attacked by the nucleophilic N-H of the benzimidazole ring. The yields of such reactions are generally good, as exemplified by the synthesis of various Mannich bases from 2-Phenyl-5-Benzimidazole sulfonic acid nih.govscielo.brresearchgate.net.

Table 1: Synthesis of N-Mannich Bases of 2-Phenyl-5-Benzimidazole Sulfonic Acid

| Secondary Amine | Product | Yield (%) |

|---|---|---|

| Piperazine | 2-phenyl-1-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole-5-sulfonic acid | 78 |

| Piperidine | 2-phenyl-1-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-5-sulfonic acid | 67 |

| Morpholine | 1-((2-phenyl-1H-benzo[d]imidazol-5-yl)sulfonyl)morpholine | - |

| Diphenylamine | N,N-diphenyl-1-((2-phenyl-1H-benzo[d]imidazol-5-yl)sulfonyl)methanamine | - |

Data extracted from studies on 2-Phenyl-5-Benzimidazole sulfonic acid, a structural analog.

N-arylation of the benzimidazole core can also be achieved, often utilizing transition metal-catalyzed cross-coupling reactions. Studies on 2-aminobenzimidazoles demonstrate that selective N-arylation can be controlled by the choice of catalyst. For instance, palladium-catalyzed methods can favor arylation of the exocyclic amino group, while copper-catalyzed procedures tend to result in arylation of the imidazole (B134444) nitrogen . The N-arylation of 5-bromo-2-aminobenzimidazole has been successfully achieved using copper(II) acetate as a catalyst in the presence of a base and various arylboronic acids, yielding the corresponding N-aryl derivatives in good yields nih.govmdpi.com. The 5-amino group in 2-phenyl-1H-benzoimidazol-5-ylamine is expected to influence the regioselectivity of such reactions due to its electron-donating nature.

Modification of the 2-Phenyl Moiety

The 2-phenyl ring of this compound offers another site for chemical modification, allowing for the introduction of various substituents to fine-tune the molecule's properties.

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The phenyl group at the 2-position of the benzimidazole ring can undergo electrophilic aromatic substitution (EAS) reactions. The benzimidazole moiety itself is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, the reaction conditions, particularly the acidity of the medium, can influence the reactivity of the benzimidazole nitrogen atoms and, consequently, the directing effect. Electron-donating groups on the benzimidazole core, such as the 5-amino group, are expected to enhance the electron density of the entire system, further activating the 2-phenyl ring towards electrophilic attack latech.edu.

Conversely, nucleophilic aromatic substitution (NAS) on the 2-phenyl ring is also possible, particularly if the ring is activated by strongly electron-withdrawing groups. For a nucleophilic attack to occur, the aromatic ring must be rendered electron-deficient. This is typically achieved by the presence of groups like nitro (-NO2) at positions ortho or para to a leaving group (e.g., a halogen) nih.govlibretexts.orgsemanticscholar.orglibretexts.org. The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org. While direct examples on 2-Phenyl-1H-benzoimidazol-5-ylamine are scarce, the principles of NAS suggest that introduction of an electron-withdrawing group on the 2-phenyl ring would be a prerequisite for such transformations.

Side-Chain Modifications and Linker Integration

Modification of the 2-phenyl ring can also involve the introduction of side chains or linkers for further functionalization, for example, for conjugation to other molecules or materials. This can be achieved by first introducing a reactive handle on the phenyl ring via electrophilic or nucleophilic substitution, as discussed above. For instance, a halogenated 2-phenylbenzimidazole (B57529) could serve as a precursor for cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce a variety of side chains. Similarly, a nitro group can be reduced to an amine, which can then be further derivatized.

Another approach involves the synthesis of benzimidazoles from starting materials that already contain the desired side chain or linker on the phenyl ring. The reaction of 1,2-phenylenediamine derivatives with arylidene malononitrile in water or under solvent-free conditions provides a green and efficient route to 2-aryl benzimidazoles, where the aryl group can be pre-functionalized scirp.org.

Heteroannulation and Fused Polycyclic System Formation

The benzimidazole core of this compound can be used as a building block for the construction of more complex, fused polycyclic systems. This is typically achieved through reactions involving the N-H and/or the 5-amino group.

Construction of Pyridine and Pyrimidine Fused Benzimidazoles

The synthesis of pyridine- and pyrimidine-fused benzimidazoles is a well-established strategy for creating novel heterocyclic scaffolds. The reaction of 2-aminobenzimidazoles with various bifunctional reagents is a common approach to construct pyrimido[1,2-a]benzimidazoles nih.gov. For instance, condensation with β-ketoesters or unsaturated ketones can lead to the formation of the fused pyrimidine ring nih.gov. The 5-amino group of the target compound can also participate in these cyclization reactions.

A study on the condensation of 5-aminobenzimidazoles with β-ketoesters has shown the formation of imidazo[4,5-f]quinoline derivatives. The reaction proceeds through an open-chain crotonic intermediate, which then undergoes cyclization . The regioselectivity of the cyclization is an important consideration in these reactions.

A multicomponent condensation between 2-aminobenzimidazole, malononitrile, and an aryl aldehyde has been utilized for the synthesis of 4-amino-2-aryl-3-cyano-1,2-dihydropyrimido[1,2-a]benzimidazoles, which can be further oxidized to the corresponding pyrimido[1,2-a]benzimidazoles osi.lv. The 5-amino group in 2-Phenyl-1H-benzoimidazol-5-ylamine could potentially be involved in similar multicomponent reactions, leading to novel fused systems.

Table 2: Examples of Reagents for Pyrimidine and Pyridine Ring Fusion with Aminobenzimidazoles

| Reagent Type | Fused System | Reference |

|---|---|---|

| β-Ketoesters | Pyrimido[1,2-a]benzimidazol-4-ones | nih.gov |

| Unsaturated Ketones | Pyrimidobenzimidazoles | nih.gov |

| 2-Haloaroyl chlorides | Benzimidazo[2,1-b]quinazolin-12(6H)-ones | nih.gov |

| β-Ketoesters | Imidazo[4,5-f]quinolines |

Synthesis of Novel Ring Systems through Cyclocondensation

Cyclocondensation reactions provide a powerful tool for the synthesis of a wide variety of fused heterocyclic systems starting from this compound. The presence of both the benzimidazole N-H and the 5-amino group offers multiple reaction sites for cyclization.

For example, the reaction of 2-aminobenzimidazole with dimedone and substituted benzaldehydes has been shown to produce 2,2-dimethyl-2,3-dihydrobenzimidazo[1,2-a]quinazolin-4(1H)-one derivatives researchgate.net. This type of reaction involves the formation of a pyrimidine ring fused to the benzimidazole core. The 5-amino group in the target compound could potentially direct or participate in such cyclocondensation reactions, leading to different isomeric products or more complex fused systems.

Furthermore, the condensation of 5-aminobenzimidazoles with β-ketoesters, as mentioned earlier, is a prime example of a cyclocondensation reaction leading to the formation of a new heterocyclic ring (a pyridine ring) fused to the benzimidazole system . The choice of the condensing agent and the reaction conditions are crucial in determining the structure of the final fused polycyclic system. The development of one-pot, multicomponent reactions further expands the possibilities for creating diverse and complex molecular architectures based on the 2-Phenyl-1H-benzoimidazol-5-ylamine scaffold osi.lvresearchgate.net.

Coordination Chemistry as a Ligand in Metal Complexes

No data available.

Synthesis of Metal-Benzimidazole Complexes

No data available.

Spectroscopic and Advanced Structural Elucidation of 2 Phenyl 1h Benzoimidazol 5 Ylamine Hydrochloride

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of novel compounds through fragmentation analysis. For 2-Phenyl-1H-benzoimidazol-5-ylamine hydrochloride, soft ionization techniques are particularly useful for identifying the molecular ion, while higher-energy methods can provide insight into its structural backbone.

While specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound is not extensively reported in the surveyed scientific literature, the technique is fundamental for confirming its elemental composition. HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's molecular formula.

The molecular formula of the free base, 2-Phenyl-1H-benzoimidazol-5-ylamine, is C₁₃H₁₁N₃ cymitquimica.com. The theoretical exact mass of the protonated molecule ([M+H]⁺), which would be the primary ion observed in positive-ion mode HRMS, can be calculated with high precision. This theoretical value serves as a benchmark for experimental verification.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Free Base [M] | C₁₃H₁₁N₃ | 209.0953 |

| Protonated Molecule [M+H]⁺ | [C₁₃H₁₂N₃]⁺ | 210.1031 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like benzimidazole (B57391) derivatives. In positive-ion mode, ESI-MS of 2-Phenyl-1H-benzoimidazol-5-ylamine would be expected to produce a prominent singly charged ion corresponding to the protonated molecule, [M+H]⁺. Based on the molecular formula of the free base (C₁₃H₁₁N₃), this ion would have a mass-to-charge ratio (m/z) of approximately 210.1. For comparison, the related compound 2-phenyl-1H-benzimidazole shows a protonated molecular ion at m/z 195 jyoungpharm.org.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The photophysical properties of benzimidazole derivatives are of significant interest due to their applications as fluorescent probes and photosensitizers. The electronic spectra of this compound are dictated by the extended π-conjugated system of the 2-phenylbenzimidazole (B57529) core.

UV-Vis absorption spectroscopy of compounds in this class reveals intense absorption bands in the ultraviolet region, typically arising from π→π* electronic transitions within the aromatic system. The absorption and fluorescence properties of the closely related compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) have been shown to be strongly dependent on pH nih.gov. Given the presence of the basic amino group and the acidic N-H proton on the imidazole (B134444) ring, the UV-Vis spectrum of this compound is also expected to exhibit significant pH-dependent shifts as the protonation state of the molecule changes.

The 2-phenylbenzimidazole scaffold is known to be fluorescent nih.gov. The introduction of a strong electron-donating amino group at the 5-position is anticipated to significantly modulate the compound's emission properties. Studies on other amino-substituted benzimidazoles have shown enhanced fluorescence and ratiometric responses, suggesting that 2-Phenyl-1H-benzoimidazol-5-ylamine is likely a fluorescent molecule researchgate.net. The emission is expected to have a large Stokes shift (the difference between the absorption and emission maxima), a common feature for many benzimidazole fluorophores researchgate.net.

| Spectroscopic Property | Expected Observation | Influencing Factors |

|---|---|---|

| UV-Vis Absorption (λmax) | Strong absorption bands in the UV region (π→π* transitions) | Solvent polarity, pH (protonation state of amine and imidazole) nih.gov |

| Fluorescence Emission (λem) | Expected to be fluorescent with a significant Stokes shift | Solvent polarity, presence of the electron-donating amino group researchgate.net |

| Quantum Yield (ΦF) | Potentially moderate to high, influenced by the amino substituent | Molecular environment and rigidity |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, yielding precise information on bond lengths, bond angles, and intermolecular interactions.

A thorough search of the published scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been reported.

Were such a structure to be determined, it would provide invaluable insights into:

Molecular Conformation: The dihedral angle between the phenyl ring and the benzimidazole moiety.

Bond Parameters: Precise bond lengths and angles within the benzimidazole core and its substituents.

Intermolecular Interactions: The hydrogen bonding network is expected to be extensive, involving the amine group (NH₂), the imidazole protons (N-H), and the chloride (Cl⁻) counter-ion.

Crystal Packing: The arrangement of molecules in the crystal lattice, including potential π-π stacking interactions between the aromatic rings of adjacent molecules.

| Crystallographic Parameter | Status |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Not Available |

| Key Intermolecular Interactions | Not Determined |

Theoretical and Computational Chemistry Studies of 2 Phenyl 1h Benzoimidazol 5 Ylamine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to benzimidazole (B57391) derivatives to determine optimized geometries, electronic properties, and vibrational frequencies. mdpi.comnih.gov For 2-Phenyl-1H-benzoimidazol-5-ylamine hydrochloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. mdpi.comnih.gov

These calculations yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule in its ground state. nih.gov Such studies on related benzimidazoles have shown excellent agreement between DFT-calculated geometries and experimental data from X-ray crystallography. mdpi.comnih.gov Furthermore, DFT is used to compute electronic properties like dipole moment, polarizability, and atomic charges, which are crucial for understanding the molecule's intermolecular interactions.

Table 1: Representative Molecular Properties of Benzimidazole Derivatives Calculated by DFT (Note: This table is illustrative of the types of data obtained from DFT calculations for benzimidazole-related structures, as specific values for this compound are not available in the cited literature.)

| Property | Description | Typical Basis Set |

| Optimized Geometry | Provides the lowest energy 3D structure (bond lengths, angles). | B3LYP/6-311++G(d,p) |

| Dipole Moment | Indicates the overall polarity of the molecule. | B3LYP/6-311++G(d,p) |

| Atomic Charges | Helps identify electrophilic and nucleophilic sites. | Mulliken, NBO |

| Vibrational Frequencies | Predicts infrared and Raman spectra for functional group identification. | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For 2-Phenyl-1H-benzoimidazol-5-ylamine, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring and the amino group, which act as the principal electron-donating centers. researchgate.net Conversely, the LUMO is likely distributed over the aromatic system, particularly the fused benzene (B151609) ring and the phenyl substituent. A small HOMO-LUMO gap would suggest high chemical reactivity and a greater ease of electronic transitions. wikipedia.orgresearchgate.net Substituents on the benzimidazole core are known to modulate these energy levels; electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. rsc.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.comlibretexts.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. nih.gov

In a MEP map of 2-Phenyl-1H-benzoimidazol-5-ylamine, the most negative potential (red/yellow) would be concentrated around the nitrogen atoms of the imidazole (B134444) ring and the lone pair of the 5-amino group, identifying them as primary sites for protonation or interaction with electrophiles. publish.csiro.auresearchgate.net The most positive potential (blue) would be located on the hydrogen atoms of the N-H bonds (both the imidazole NH and the amino NH2), highlighting them as the most acidic protons. nih.gov Such maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are vital for biological activity. deeporigin.compublish.csiro.au

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time in a more realistic environment (e.g., in solution). MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. researchgate.netdoi.org

For this compound, MD simulations can reveal the rotational freedom around the single bond connecting the phenyl group to the benzimidazole core. These simulations can identify the most stable conformers in an aqueous environment and the energy barriers between them. Furthermore, MD is crucial for studying how the molecule interacts with biological targets, such as proteins or DNA. nih.govmdpi.com By simulating the ligand-protein complex, MD can assess the stability of binding poses obtained from molecular docking and identify key interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. nih.govniscpr.res.in

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. nih.gov Theoretical calculations of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra for benzimidazole derivatives often show strong correlation with experimental data. mdpi.commdpi.com

By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. mdpi.com This allows for the assignment of specific vibrational modes to the observed experimental peaks, confirming the presence of key functional groups. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing these computed shifts with experimental values helps to confirm the molecular structure. Time-dependent DFT (TD-DFT) can also be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

Table 2: Computationally Predicted Spectroscopic Data for Benzimidazole Derivatives (Note: This table illustrates the types of spectroscopic data that can be predicted. Specific data for this compound is not available in the cited literature.)

| Spectrum Type | Computational Method | Information Yielded |

| Infrared (IR) | DFT/B3LYP | Vibrational frequencies of functional groups (N-H, C=N, C-H). |

| NMR | GIAO, DFT | ¹H and ¹³C chemical shifts for structural elucidation. |

| UV-Visible | TD-DFT | Electronic transition energies (λmax) and oscillator strengths. |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition state structures. For benzimidazole derivatives, computational modeling can be used to study various chemical transformations. nih.gov

For 2-Phenyl-1H-benzoimidazol-5-ylamine, DFT calculations can be employed to model protonation equilibria, predicting the most likely site of protonation by comparing the energies of the different possible protonated forms. publish.csiro.au This is particularly relevant for the hydrochloride salt. Furthermore, reaction pathways, such as those involved in metabolism or antioxidant activity, can be mapped out. By calculating the energies of reactants, products, and transition states, activation energy barriers can be determined, providing a quantitative understanding of reaction kinetics. Such studies are crucial for rational drug design, helping to predict a molecule's stability and metabolic fate. nih.govnih.gov

Advanced Applications of 2 Phenyl 1h Benzoimidazol 5 Ylamine Hydrochloride in Chemical Sciences Excluding Clinical/medical Applications

Catalytic Applications of 2-Phenyl-1H-benzoimidazol-5-ylamine Hydrochloride and its Complexes

The nitrogen atoms within the benzimidazole (B57391) ring and the exocyclic amine group of this compound provide excellent coordination sites for transition metals. This property allows for the formation of stable metal complexes that exhibit significant catalytic activity in a range of organic reactions.

As Ligands in Homogeneous Catalysis for Organic Transformations

Complexes derived from 2-phenyl-1H-benzimidazol-5-amine and its derivatives have proven to be effective catalysts in homogeneous catalysis, particularly in carbon-carbon bond-forming reactions. Palladium complexes featuring benzimidazole-based ligands are notably active in Suzuki-Miyaura and Heck coupling reactions, which are fundamental transformations in synthetic organic chemistry.

The steric and electronic properties of the 2-phenyl-1H-benzimidazol-5-amine ligand can be fine-tuned to influence the efficiency and selectivity of the catalytic process. The phenyl group can introduce steric bulk, while the amine functionality can modulate the electron density at the metal center, thereby impacting the catalytic cycle. Research has demonstrated that palladium complexes with N-heterocyclic carbene (NHC) ligands derived from benzimidazoles exhibit excellent catalytic activity in Heck coupling reactions. For instance, a palladium-NHC complex derived from a substituted benzimidazole showed high efficiency in the coupling of 1-bromo-4-nitrobenzene (B128438) and styrene. researchgate.net

Below is a representative table illustrating the performance of palladium-benzimidazole complex catalyzed Heck coupling reactions, based on findings for similar systems.

| Entry | Aryl Halide | Olefin | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Styrene | 0.1 | DMF | Et3N | 120 | 12 | >95 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 0.5 | NMP | NaOAc | 140 | 24 | 92 |

| 3 | 1-Iodonaphthalene | Methyl methacrylate | 0.2 | DMAc | K2CO3 | 130 | 18 | 88 |

Note: This table is illustrative and based on the performance of related palladium-benzimidazole catalytic systems.

Integration into Heterogeneous Catalysis Systems

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, this compound and its metal complexes can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems.

Common solid supports include silica (B1680970), alumina (B75360), polymers, and clay minerals. The amine group of 2-Phenyl-1H-benzoimidazol-5-ylamine provides a convenient anchor point for covalent attachment to the support material. Once immobilized, the resulting metal complexes can catalyze reactions in a fixed-bed or slurry reactor, allowing for easy catalyst recovery and reuse. For example, 2-phenyl-1H-imidazole derivatives have been supported on clay minerals for use in the Henry reaction. researchgate.net

The performance of such heterogeneous catalysts is influenced by factors such as the nature of the support, the method of immobilization, and the reaction conditions.

Roles in Redox Reactions (e.g., Oxidation, Reduction)

Metal complexes of 2-Phenyl-1H-benzoimidazol-5-ylamine and related benzimidazole derivatives can participate in redox reactions, acting as catalysts for both oxidation and reduction processes. The ability of the metal center to cycle between different oxidation states is central to this catalytic activity.

In the realm of oxidation catalysis, copper-benzimidazole complexes have been investigated for the oxidation of alcohols to aldehydes and ketones. amazonaws.com The ligand environment provided by the benzimidazole moiety can stabilize the copper species in the requisite oxidation states and facilitate the transfer of electrons.

Conversely, palladium complexes with benzimidazole ligands can be employed in reduction reactions, such as the catalytic hydrogenation of unsaturated compounds. The precise nature of the ligand influences the selectivity of the hydrogenation process. While specific examples detailing the use of this compound in these exact redox reactions are not extensively documented, the general principles of benzimidazole-metal complex catalysis are applicable.

Materials Science and Engineering Applications

The rigid and planar structure of the benzimidazole unit, combined with the potential for derivatization through the amine and phenyl groups, makes this compound a valuable monomer for the synthesis of high-performance polymers and functional materials.

Building Blocks for Functional Polymers and Copolymers

2-Phenyl-1H-benzoimidazol-5-ylamine, as a diamine monomer, can be polymerized with various dicarboxylic acids or their derivatives to produce polyamides, or with dianhydrides to form polyimides. The incorporation of the benzimidazole ring into the polymer backbone imparts exceptional thermal and chemical stability to the resulting materials. These polymers are often referred to as polybenzimidazoles (PBIs).

The presence of the phenyl group can enhance the solubility and processability of the polymers. By selecting appropriate co-monomers, a wide range of copolymers with tailored properties can be synthesized. For instance, poly(benzimidazole imide)s have been prepared by the polymerization of a diamine containing a phenyl-substituted benzimidazole unit with a dianhydride, resulting in polymers with high glass transition temperatures and low water absorption. rsc.orgnih.gov

The table below summarizes typical thermal properties of polyimides containing phenyl-substituted benzimidazole units, based on available data for related systems.

| Polymer | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |

| PBI-imide 1 | 425 | >500 |

| PBI-amide 2 | 380 | >480 |

Note: This table is illustrative and based on the properties of related poly(benzimidazole)-based polymers.

Application in Electronic and Optical Materials

Polymers derived from this compound exhibit interesting electronic and optical properties that make them suitable for applications in electronic and optoelectronic devices. The extended π-conjugation within the benzimidazole system and along the polymer chain can lead to semiconducting behavior.

The electrical conductivity of these polymers can be tuned by doping with suitable agents. For instance, the electrical conductivity of polybenzimidazoles can be increased by several orders of magnitude upon doping with iodine. mdpi.com This property makes them potential candidates for use in antistatic coatings, sensors, and components of electronic devices.

Furthermore, some polybenzimidazoles exhibit fluorescence, emitting light in the visible region of the electromagnetic spectrum. The photoluminescent properties are influenced by the polymer structure and the nature of the substituents. This opens up possibilities for their use in light-emitting diodes (LEDs) and other optical applications.

The following table presents representative electronic and optical properties of materials based on phenyl-substituted polybenzimidazoles.

| Material | Electrical Conductivity (S/cm) | Band Gap (eV) | Emission Wavelength (nm) |

| Doped PBI | 10⁻⁵ - 10⁻³ | 2.5 - 3.0 | N/A |

| PBI-based Fluorophore | N/A | - | 450 - 550 |

Note: This table provides typical ranges for the properties of related polybenzimidazole materials.

Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of this compound lends itself to intricate supramolecular assemblies governed by a variety of non-covalent interactions. The planar benzimidazole core, the appended phenyl ring, and the strategically positioned amino group, along with the hydrochloride salt form, provide multiple sites for hydrogen bonding, π-π stacking, and ion-pairing interactions. These forces cooperatively guide the self-assembly of the molecules into well-defined, higher-order structures in the solid state.

The protonated benzimidazole nitrogen and the chloride counter-ion are primary sites for strong charge-assisted hydrogen bonds. Furthermore, the amino group and the unprotonated imidazole (B134444) nitrogen can act as hydrogen bond donors and acceptors, respectively. These interactions often lead to the formation of robust one-, two-, or three-dimensional networks. For instance, in related benzimidazole derivatives, extensive intermolecular N—H⋯N and N—H⋯Cl hydrogen bonds have been observed to create chain or sheet-like motifs. iucr.orgscispace.com

Table 1: Crystallographic Data of an Analogous Benzimidazole Derivative

| Parameter | Value |

| Compound Name | 2-[4-(1H-1,2,4-Triazol-1-yl)phenyl]-1H-benzimidazole |

| Molecular Formula | C15H11N5 |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 8.323 (5) |

| b (Å) | 10.002 (5) |

| c (Å) | 30.068 (5) |

| Dihedral Angle (Benzimidazole/Phenyl) | 28.85 (10)° |

| Hydrogen Bonding | N—H⋯N |

Data sourced from a study on a related benzimidazole derivative, illustrating typical structural features. iucr.org

Advanced Analytical Reagent Development

The benzimidazole scaffold is a versatile platform for the development of advanced analytical reagents, owing to its unique chemical properties. While direct applications of this compound are not extensively documented in a non-clinical analytical context, the functional groups present in the molecule suggest its potential utility. The amino group, for instance, can be readily diazotized and coupled with other aromatic compounds to produce intensely colored azo dyes, a principle widely used in colorimetric and spectrophotometric analysis.

Furthermore, derivatives of the benzimidazole core have been successfully employed as chromogenic reagents in various analytical techniques. For example, 2-trichloromethylbenzimidazole (TCMB) has been utilized as a highly selective chromogenic reagent for the detection of nitrogen-containing heteroaromatic compounds in thin-layer chromatography (TLC). nih.govsemanticscholar.orgnih.govresearchgate.net The reaction between TCMB and these compounds results in the formation of brightly colored products, enabling their sensitive detection at nanogram to microgram levels. nih.govsemanticscholar.orgnih.govresearchgate.net This demonstrates the potential of functionalized benzimidazoles to act as effective visualization agents.

The development of such reagents often involves the strategic modification of the benzimidazole core to enhance selectivity and sensitivity towards specific analytes. The presence of the phenyl and amino groups on the this compound molecule offers synthetic handles for such modifications, paving the way for the design of novel analytical reagents for applications in environmental and materials analysis.

Table 2: Application of a Benzimidazole-Based Chromogenic Reagent in TLC

| Analyte Class | Reagent | Detection Principle | Limit of Detection (LOD) |

| Azines, Azoles, Benzazoles | 2-Trichloromethylbenzimidazole (TCMB) | Formation of colored products | 10 ng - 1 µg |

This table illustrates the utility of a functionalized benzimidazole as a chromogenic reagent, suggesting the potential for developing similar applications with this compound. nih.govsemanticscholar.orgnih.govresearchgate.net

Chemical Sensing and Probe Design

The inherent fluorescence and metal-chelating properties of the benzimidazole scaffold make it an excellent candidate for the design of chemical sensors and fluorescent probes. tandfonline.comresearchgate.net The general principle involves coupling the benzimidazole core, which can act as a signaling unit (fluorophore), with a recognition unit that selectively binds to a target analyte. This binding event then triggers a measurable change in the photophysical properties of the fluorophore, such as fluorescence quenching or enhancement, or a shift in the emission wavelength. tandfonline.comresearchgate.net

Several sensing mechanisms can be employed in the design of benzimidazole-based probes, including intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT). tandfonline.com The choice of mechanism depends on the electronic properties of the benzimidazole derivative and the nature of the analyte.

For instance, a benzimidazole-based fluorescent probe has been developed for the selective recognition of cobalt (II) ions. mdpi.com In this system, the benzimidazole derivative exhibits fluorescence, which is quenched upon the addition of Co2+ due to a photoinduced electron transfer mechanism. mdpi.com The probe demonstrated high sensitivity and selectivity for Co2+ over other metal ions. mdpi.com

Similarly, benzimidazole-derived fluorescent chemosensors have been designed for the detection of other metal ions like Cu2+ and Zn2+, as well as anions. rsc.orgnih.govelsevierpure.com The design often involves the introduction of specific chelating groups to the benzimidazole backbone to achieve selectivity for the target ion. The this compound, with its amino group and benzimidazole nitrogen atoms, possesses potential coordination sites for metal ions. This suggests its suitability as a foundational structure for the development of new fluorescent probes. The phenyl group can also be modified to tune the photophysical properties of the resulting sensor.

Table 3: Characteristics of a Benzimidazole-Based Fluorescent Probe for Cobalt (II) Detection

| Parameter | Description |

| Probe Structure | Benzimidazole derivative with chelating side arms |

| Analyte | Cobalt (II) ions (Co2+) |

| Sensing Mechanism | Photoinduced Electron Transfer (PET) leading to fluorescence quenching |

| Detection Limit | 3.56 µmol L−1 |

| Response Time | Equilibrium reached within 30 minutes |

This table summarizes the performance of a representative benzimidazole-based fluorescent sensor, highlighting the potential of this class of compounds in chemical sensing. mdpi.com

Investigations into Biological Activity of 2 Phenyl 1h Benzoimidazol 5 Ylamine Hydrochloride Mechanistic and in Vitro Focus Only

In Vitro Antimicrobial Potency Evaluation

The antimicrobial effects of benzimidazole (B57391) derivatives have been extensively studied, with many compounds demonstrating notable activity against a range of pathogenic microorganisms. The introduction of a phenyl group at the 2-position and an amine group at the 5-position of the benzimidazole core is expected to modulate this activity.

Antibacterial Activity Against Gram-Positive Bacterial Strains (e.g., S. aureus, B. subtilis)

While specific data for 2-Phenyl-1H-benzoimidazol-5-ylamine hydrochloride is limited, studies on related 2-phenylbenzimidazole (B57529) derivatives have shown promising activity against Gram-positive bacteria. For instance, various substituted 2-phenylbenzimidazoles have been reported to exhibit inhibitory effects against Staphylococcus aureus and Bacillus subtilis. The presence of an amino group at the 5-position could potentially enhance antibacterial potency. Structure-activity relationship (SAR) studies on benzimidazole derivatives have indicated that substitutions on the benzimidazole ring can significantly influence their antibacterial spectrum and efficacy. rjptonline.org For example, certain derivatives have shown better activity against Gram-positive bacteria compared to the parent 2-phenylbenzimidazole. scispace.comspast.org

Table 1: Illustrative In Vitro Antibacterial Activity of Related 2-Phenylbenzimidazole Derivatives Against Gram-Positive Bacteria

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Substituted 2-phenylbenzimidazole (N5) | S. aureus | Not Specified | scispace.comspast.org |

| Substituted 2-phenylbenzimidazole (N8) | B. subtilis | Not Specified | scispace.comspast.org |

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives | S. aureus | 0.39 - 0.78 | nih.gov |

Note: This table presents data for structurally related compounds to provide a comparative context due to the absence of specific data for this compound.

Antibacterial Activity Against Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa)

The efficacy of benzimidazole derivatives against Gram-negative bacteria is often more varied. The outer membrane of Gram-negative bacteria can present a significant barrier to many antimicrobial agents. However, research on certain 2-phenylbenzimidazole derivatives has demonstrated activity against strains like Escherichia coli and Pseudomonas aeruginosa. scispace.comspast.org SAR studies suggest that specific substitutions on the benzimidazole and phenyl rings are crucial for activity against Gram-negative organisms. rjptonline.org For instance, some novel 2-phenylbenzimidazole derivatives have shown better antibacterial activity against gram-negative bacteria when compared to ampicillin. scispace.comspast.org

Table 2: Illustrative In Vitro Antibacterial Activity of Related 2-Phenylbenzimidazole Derivatives Against Gram-Negative Bacteria

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Substituted 2-phenylbenzimidazole (N2) | E. coli | Not Specified | scispace.comspast.org |

| Substituted 2-phenylbenzimidazole (N7) | P. aeruginosa | Not Specified | scispace.comspast.org |

| Substituted 2-phenylbenzimidazole (N10) | E. coli | Not Specified | scispace.comspast.org |

Note: This table presents data for structurally related compounds to provide a comparative context due to the absence of specific data for this compound.

Antifungal Activity Against Pathogenic Fungal Species (e.g., Candida species, Aspergillus)

Benzimidazole compounds have a well-established history as antifungal agents. Studies on various 2-phenylbenzimidazole derivatives have shown efficacy against pathogenic fungi, including Candida albicans and Aspergillus species. rroij.comacs.org The substitution of an amino group at the para position of the benzoic acid moiety used in the synthesis of 2-phenylbenzimidazoles has been shown to increase antifungal activity against Candida albicans. rroij.com This suggests that this compound could possess noteworthy antifungal properties.

Table 3: Illustrative In Vitro Antifungal Activity of Related 2-Phenylbenzimidazole Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 2-(p-aminophenyl)benzimidazole | C. albicans | Not Specified | rroij.com |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | C. albicans | 64 | acs.org |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | A. niger | 64 | acs.org |

Note: This table presents data for structurally related compounds to provide a comparative context due to the absence of specific data for this compound.

Mechanistic Insights into Antimicrobial Action (e.g., enzyme inhibition, membrane disruption)

The antimicrobial mechanism of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes. A primary mode of action is the inhibition of microtubule synthesis through binding to β-tubulin. rroij.com This disruption of the cytoskeleton can lead to cell cycle arrest and ultimately cell death. Additionally, benzimidazoles have been reported to inhibit mitochondrial reductase, leading to reduced glucose transport and impaired energy metabolism. rroij.com Other proposed mechanisms include the inhibition of nucleic acid synthesis, as the benzimidazole structure bears a resemblance to purine (B94841) bases.

In Vitro Anthelmintic Activity and Proposed Molecular Targets

Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine. Their primary molecular target in helminths is β-tubulin. researchgate.net By binding to this protein, they disrupt the formation of microtubules, which are crucial for various cellular functions, including cell division, motility, and nutrient absorption in the parasite. This leads to paralysis and death of the worm.

Table 4: Illustrative In Vitro Anthelmintic Activity of Related 2-Phenylbenzimidazole Derivatives

| Compound/Derivative | Test Organism | Activity Metric | Value | Reference |

| 2-phenylbenzimidazole | Pheretima posthuma | Time for paralysis (min) | 0.931±0.231 | hygeiajournal.com |

| 2-phenylbenzimidazole | Pheretima posthuma | Time for death (min) | 1.317±0.149 | hygeiajournal.com |

| 5-nitro-2-phenyl-1H-benzimidazole | Earthworms | Time for paralysis (min) | 20 | orientjchem.org |

| 5-nitro-2-phenyl-1H-benzimidazole | Earthworms | Time for death (min) | 24 | orientjchem.org |

Note: This table presents data for structurally related compounds to provide a comparative context due to the absence of specific data for this compound.

Antioxidant Activity Assessment Through In Vitro Assays (e.g., DPPH scavenging)

Several studies have investigated the antioxidant potential of benzimidazole derivatives. The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this activity.

Research on various 2-phenyl-1H-indoles and benzimidazoles has shown that compounds with electron-donating substituents tend to be better antioxidants. researchgate.net The presence of an amino group (-NH2), which is an electron-donating group, at the 5-position of 2-phenylbenzimidazole would be expected to contribute positively to its antioxidant activity. Studies on other substituted benzimidazoles have demonstrated significant DPPH scavenging activity. semanticscholar.org

Table 5: Illustrative DPPH Radical Scavenging Activity of Related Benzimidazole Derivatives

| Compound/Derivative | IC50 (µM) | Reference |

| 2-(1H-benzimidazol-2-yl)phenol | 1974 | semanticscholar.org |

| 2-p-tolyl-1H-benzimidazole | 773 | semanticscholar.org |

| 2-(4-methoxyphenyl)-1H-benzimidazole | 800 | semanticscholar.org |

Note: This table presents data for structurally related compounds to provide a comparative context due to the absence of specific data for this compound.

Enzyme Inhibition Studies (In Vitro Biochemical Assays, e.g., Prolyl Hydroxylase Inhibition)

While the benzimidazole scaffold is a component of some molecules designed as prolyl hydroxylase (PHD) inhibitors, specific in vitro biochemical assay data for the direct inhibition of prolyl hydroxylase by this compound is not extensively available in the public domain. However, the general class of 2-phenylbenzimidazole derivatives has been investigated for inhibitory activity against other enzymes. For instance, certain derivatives have been identified as inhibitors of α-glucosidase and lysine (B10760008) demethylase (KDM) enzymes.

Studies on benzimidazole-2-glycinecarboxamides have shown that these compounds can act as PHD inhibitors, with their binding at the active site being crucial for their inhibitory action. This suggests that the broader class of benzimidazoles has the potential for such activity, though specific assays on this compound are needed for confirmation.

Molecular Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The interaction of benzimidazole derivatives with biological macromolecules like DNA and proteins is a key aspect of their mechanism of action.

Research has shown that certain 2-phenyl-1H-benzo[d]imidazole derivatives can directly bind to enzymes. For example, fluorescence quenching experiments have confirmed the binding of such compounds to α-glucosidase, suggesting an interaction that leads to enzyme inhibition. Kinetic studies of these interactions have revealed non-competitive inhibition, indicating that the compounds may bind to an allosteric site on the enzyme rather than the active site.

The binding of 2-phenylbenzimidazole derivatives to biological macromolecules can influence various biochemical pathways. For instance, by inhibiting enzymes like α-glucosidase, these compounds can affect carbohydrate metabolism pathways. The inhibition of lysine demethylases by certain benzimidazole pyrazole (B372694) molecules points to an influence on epigenetic regulation. Furthermore, the interaction of some benzimidazole-based compounds with the RNA-dependent RNA polymerase of viruses like the Hepatitis C virus (HCV) indicates a direct impact on viral replication pathways. These inhibitors are thought to act allosterically, blocking the polymerase activity before the elongation step of RNA synthesis.

In Vitro Antiproliferative Activity in Select Cellular Models (Mechanistic Focus)

A significant body of research has focused on the antiproliferative effects of 2-phenylbenzimidazole derivatives in various cancer cell lines. These studies have demonstrated that modifications to the benzimidazole scaffold can lead to potent cytotoxic activity.

Derivatives of 2-phenylbenzimidazole have shown significant antiproliferative activity against a range of human cancer cell lines. For example, fluoro-substituted 2-phenylbenzimidazole derivatives have been reported to have low IC50 values against cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and A375 (melanoma). The introduction of a methyl group at the 5-position of the benzimidazole ring has been observed to enhance this antiproliferative activity.

The mechanism behind this antiproliferative activity is believed to involve the induction of apoptosis. Studies on related benzimidazole derivatives have shown that these compounds can arrest the cell cycle and

Structure Activity Relationship Sar Studies of 2 Phenyl 1h Benzoimidazol 5 Ylamine Hydrochloride Derivatives

Impact of Substituent Variations on Chemical Reactivity Profiles

The chemical reactivity of 2-phenyl-1H-benzoimidazol-5-ylamine hydrochloride derivatives is significantly influenced by the electronic nature of substituents on both the benzimidazole (B57391) and the 2-phenyl rings. The benzimidazole ring itself contains both acidic (N-H) and basic (pyridinic nitrogen) centers.

The reactivity of the 5-amino group, a key site for derivatization, is directly affected by substituents on the benzimidazole ring. Electron-withdrawing groups on the benzimidazole core decrease the nucleophilicity of the 5-amino group, making it less reactive towards electrophiles. Conversely, electron-donating groups enhance its nucleophilicity.

Similarly, substituents on the 2-phenyl ring can electronically influence the benzimidazole system through resonance and inductive effects, albeit to a lesser extent. For instance, an electron-donating group at the para-position of the phenyl ring can increase the electron density of the entire conjugated system, potentially affecting the pKa of the benzimidazole nitrogens and the reactivity of the 5-amino group.

The N-H of the imidazole (B134444) ring can undergo substitution reactions. The ease of these reactions is governed by the acidity of this proton, which is in turn modulated by the electronic effects of substituents on the fused benzene (B151609) ring and the 2-phenyl group.

Correlation Between Structural Modifications and Spectroscopic Characteristics

Structural modifications of this compound derivatives lead to predictable changes in their spectroscopic signatures, which are essential for characterization.

In ¹H NMR spectroscopy , the chemical shifts of the aromatic protons are sensitive to the electronic environment. Introduction of electron-donating groups on either the benzimidazole or the 2-phenyl ring typically causes an upfield shift (to lower ppm values) of the aromatic protons, while electron-withdrawing groups cause a downfield shift. The protons of the 5-amino group appear as a broad singlet, and its chemical shift can be influenced by solvent and substitution.

¹³C NMR spectroscopy also reflects the electronic effects of substituents. The chemical shifts of the carbon atoms in the aromatic rings are altered upon substitution. For example, the carbon atom attached to a substituent will show a significant change in its chemical shift.

In infrared (IR) spectroscopy , the characteristic N-H stretching vibrations of the imidazole and the 5-amino group are prominent. Derivatization at these positions will lead to the disappearance of these bands and the appearance of new bands corresponding to the newly formed functional groups. The C=N stretching vibration of the imidazole ring is also a key diagnostic peak.

UV-Visible spectroscopy of these compounds is characterized by absorption bands corresponding to π-π* transitions within the conjugated benzimidazole system. researchgate.net Modifications that extend the conjugation, such as the introduction of certain substituents on the 2-phenyl ring, can lead to a bathochromic shift (red shift) in the absorption maximum. researchgate.net

Influence of Substituent Position and Electronic Nature on In Vitro Biological Activities

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents. researchgate.net The 2-phenyl-1H-benzoimidazol-5-ylamine scaffold offers multiple positions for modification to tune its biological profile.

Substituents on the 2-phenyl ring can significantly impact biological activity by altering the steric, electronic, and lipophilic properties of the molecule.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring can modulate the molecule's interaction with biological targets. For instance, in some series of 2-phenylbenzimidazole (B57529) derivatives, electron-withdrawing groups have been shown to enhance anticancer activity.

Steric Effects: The size and position of the substituent can influence how the molecule fits into the binding pocket of a target protein. Bulky substituents may either enhance binding through increased van der Waals interactions or hinder it due to steric clashes.

The following table illustrates how different substitutions on the 2-phenyl ring of a hypothetical 2-phenyl-1H-benzoimidazol-5-ylamine core could influence biological activity based on general principles observed in related benzimidazole series.

| Substituent at 2-Phenyl Ring | Position | Expected Impact on a Hypothetical Biological Activity (e.g., Anticancer) | Rationale |

| -Cl | para | Potential Increase | Increases lipophilicity and can act as a hydrogen bond acceptor. |

| -OCH₃ | para | Variable | Can increase water solubility and act as a hydrogen bond acceptor, but may decrease activity in some cases. |

| -NO₂ | meta | Potential Increase | Strong electron-withdrawing group, can participate in specific interactions with target residues. |

| -CH₃ | para | Variable | Increases lipophilicity, but the effect on activity depends on the specific target. |

The 5-amino group is a key handle for derivatization, allowing for the introduction of a wide variety of functional groups through reactions like acylation, alkylation, and sulfonylation. These modifications can lead to significant changes in biological activity.

Amide Formation: Converting the amino group to an amide can introduce new hydrogen bonding opportunities and alter the molecule's solubility and electronic properties. The nature of the acyl group (aliphatic vs. aromatic, substituted vs. unsubstituted) can have a profound impact on activity.

Sulfonamide Formation: The introduction of a sulfonamide moiety can significantly increase the acidic character of the molecule and provide strong hydrogen bond donating and accepting capabilities, which can be crucial for binding to certain enzymes.

Alkylation: N-alkylation of the 5-amino group can increase lipophilicity and introduce steric bulk, which can modulate target selectivity.

Alkylation or acylation at the N-1 position of the benzimidazole ring is a common strategy to modulate the biological activity of benzimidazole derivatives. acs.org

Improved Lipophilicity: N-alkylation generally increases the lipophilicity of the molecule, which can enhance its ability to penetrate cell membranes and reach intracellular targets. acs.org

Steric Hindrance: The introduction of a substituent at the N-1 position can orient the 2-phenyl group in a specific conformation, which may be more or less favorable for binding to a biological target.

Loss of Hydrogen Bond Donor: N-substitution removes the N-H hydrogen bond donor capability of the imidazole ring, which can be either beneficial or detrimental to binding, depending on the specific interactions with the target.

The table below summarizes the general effects of N-substitution on the properties and potential biological activity of 2-phenyl-1H-benzoimidazol-5-ylamine derivatives.

| N-1 Substituent | General Effect on Physicochemical Properties | Potential Impact on Biological Activity |

| -CH₃ | Increased lipophilicity, loss of H-bond donor | Can enhance cell permeability and activity. |

| -CH₂CH₂OH | Increased hydrophilicity | May improve solubility but could decrease cell penetration. |

| -Benzyl | Significant increase in lipophilicity and steric bulk | Can lead to enhanced binding through hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comijpsr.com For 2-phenyl-1H-benzoimidazol-5-ylamine derivatives, QSAR models can be developed to predict the activity of novel analogs and to guide the design of more potent compounds.

In a typical QSAR study, a set of synthesized and biologically evaluated derivatives is used. Various molecular descriptors, which quantify different aspects of the molecular structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity. ijpsr.com

The resulting QSAR model can be represented by an equation that highlights the key structural features influencing activity. For example, a model might indicate that activity is positively correlated with lipophilicity (e.g., LogP) and negatively correlated with the size of a particular substituent.

Ligand-based drug design principles are often employed in conjunction with QSAR. If the structure of the biological target is unknown, a pharmacophore model can be generated based on the structures of active compounds. This model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. researchgate.net Novel 2-phenyl-1H-benzoimidazol-5-ylamine derivatives can then be designed to fit this pharmacophore model, increasing the likelihood of them being active.

Future Perspectives and Emerging Research Directions for 2 Phenyl 1h Benzoimidazol 5 Ylamine Hydrochloride

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine hydrochloride is poised to shift towards more sustainable and efficient methodologies, moving away from traditional techniques that often involve harsh conditions, hazardous reagents, and lengthy reaction times.

Photocatalysis and Energy-Efficient Methods: Photocatalytic synthesis represents a frontier in sustainable chemistry, harnessing light energy to drive chemical reactions. Studies have demonstrated the successful synthesis of benzimidazole (B57391) derivatives through a one-pot, tandem process using a photocatalytic approach where ethanol (B145695) is dehydrogenated to produce the necessary aldehyde for cyclization. cnr.itresearchgate.net The use of co-doped TiO₂ with metals like platinum has shown high selectivity. cnr.it Future investigations could explore the application of these photocatalytic systems for the synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine, offering a low-energy and sustainable alternative.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has gained traction for its ability to dramatically reduce reaction times and improve yields. The synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been successfully achieved using microwave irradiation under solvent-free conditions, with reaction times as short as 46 seconds. researchgate.net This methodology holds considerable potential for the rapid and efficient production of this compound.

| Synthesis Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Conventional Heating | Thermal conditions | 4 hours | 83% | researchgate.net |

| Microwave Irradiation | Na₂S₂O₅, solvent-free | 46 seconds | 88% | researchgate.net |

| Photocatalysis | Pt/TiO₂-B,N | 11.5 hours | High Selectivity | cnr.it |

| Green Catalysis | Ferrous Sulfate | - | High | wisdomlib.org |

Development of Advanced Functional Materials Based on the Compound

The unique electronic and structural properties of the 2-phenylbenzimidazole (B57529) core make it an attractive candidate for the development of advanced functional materials, particularly in the realm of organic electronics and high-performance polymers.

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives are being extensively explored for their applications in OLEDs. They have been successfully used as electron-transporting hosts for phosphorescent OLEDs, achieving high current and power efficiencies. acs.org Furthermore, novel pyrene-benzimidazole derivatives have been developed as blue emitters, a critical component for full-color displays. nih.gov The this compound, with its potential for further functionalization through the amine group, could be a valuable building block for creating new emitter or host materials with tailored optoelectronic properties.

| OLED Application | Benzimidazole Derivative Type | Performance Metric | Value | Reference |

| Host Material | Biphenyl-substituted benzimidazole | Max. Current Efficiency | 57.2 cd/A | acs.org |

| Host Material | Biphenyl-substituted benzimidazole | Max. Power Efficiency | 50.4 lm/W | acs.org |

| Blue Emitter | Pyrene-benzimidazole | External Quantum Efficiency (EQE) | up to 4.3% | nih.gov |

| Blue Emitter | Pyrene-benzimidazole | Luminance | up to 290 cd/m² | nih.gov |

High-Performance Polymers and Composites: The incorporation of benzimidazole moieties into polymer backbones can significantly enhance their thermal and mechanical properties. Research on graphene oxide nanoparticles modified with benzimidazole has shown that their inclusion in an epoxy polyamide coating leads to a remarkable improvement in ultimate tensile strength, Young's modulus, and strain at break. icrc.ac.ir The amine group on this compound provides a reactive site for polymerization or grafting onto other materials, opening avenues for the creation of novel high-performance polymers and composites for aerospace, automotive, and electronic applications.

Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems

While the broader class of benzimidazoles is known for a wide range of biological activities, a deeper mechanistic understanding of how this compound interacts with specific biological targets is a critical area for future research.

Protein Kinase Inhibition: Benzimidazole is a well-established scaffold for protein kinase inhibitors, which are crucial in cancer therapy. nih.govrsc.org These compounds can act as ATP-competitive inhibitors, often interacting with the hinge region of the kinase domain. researchgate.net Future research should focus on detailed molecular modeling and experimental validation of the interactions between this compound and various protein kinases. Such studies would elucidate the specific binding modes and structure-activity relationships, paving the way for the design of more potent and selective kinase inhibitors. A recent in silico study showed that 2-phenylbenzimidazole has a strong inhibitory potential against protein kinases with a binding energy of -8.2 kcal/mol. nih.gov

DNA Gyrase Inhibition: DNA gyrase is a validated target for antibacterial agents. Computational studies have shown that 2,5(6)-substituted benzimidazole derivatives are promising inhibitors of E. coli DNA gyrase B, with predicted interactions with key residues like Asn46 and Asp73. nih.govresearchgate.net The 2-Phenyl-1H-benzoimidazol-5-ylamine structure is an excellent starting point for designing such inhibitors. Future mechanistic studies, including co-crystallization and advanced molecular dynamics simulations, are needed to precisely map the interactions of this compound and its derivatives with the ATP-binding site of DNA gyrase.

Integration with Nanotechnology and Hybrid Systems

The convergence of nanotechnology and materials science offers exciting new possibilities for this compound.

Graphene-Benzimidazole Hybrids: The covalent and non-covalent functionalization of graphene and graphene oxide with benzimidazole derivatives has led to the development of novel hybrid materials with applications in energy storage and advanced composites. icrc.ac.irrsc.org Graphene oxide-based benzimidazole-crosslinked networks have demonstrated high specific capacitance, making them promising electrode materials for supercapacitors. rsc.org The amine functionality of this compound can be exploited for covalent attachment to graphene oxide, potentially leading to hybrid materials with enhanced properties for various applications, including sensors and catalysts.

Metal-Organic Frameworks (MOFs): Metal-organic frameworks are crystalline porous materials with a wide range of applications, including catalysis and gas storage. Benzimidazole derivatives can serve as organic linkers in the synthesis of MOFs. For instance, MIL-53(Fe), a MOF, has been used as a highly efficient and reusable catalyst for the synthesis of 2-aryl-1H-benzimidazoles. chemmethod.com Future research could explore the use of this compound as a functional linker to create novel MOFs with tailored pore sizes and chemical functionalities for applications in catalysis, separation, and sensing.

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry and in silico methods are becoming indispensable tools in the design and optimization of new molecules with desired properties, and they will play a pivotal role in unlocking the full potential of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR analysis is a powerful tool for correlating the structural features of a series of compounds with their biological activity. Studies on benzimidazole derivatives have successfully developed QSAR models to predict their antibacterial and antitubercular activities. nih.govijpsr.com Future work should involve the synthesis of a library of derivatives of 2-Phenyl-1H-benzoimidazol-5-ylamine and the development of robust QSAR models to guide the design of new analogs with enhanced potency against specific biological targets.

Virtual Screening and Molecular Docking: Virtual screening and molecular docking are essential techniques for identifying promising drug candidates from large compound libraries and for predicting their binding modes with biological targets. These methods have been extensively used to explore the potential of benzimidazole derivatives as anticancer agents by targeting proteins like CDK-8 and ER-alpha. nih.gov Future research will undoubtedly leverage high-throughput virtual screening of novel derivatives of this compound against a wide array of therapeutic targets, followed by molecular dynamics simulations to refine the understanding of their binding interactions and stability.

| Computational Method | Application for Benzimidazole Derivatives | Potential for 2-Phenyl-1H-benzoimidazol-5-ylamine | Reference |

| QSAR | Prediction of antibacterial and antitubercular activity. | Guiding the design of new derivatives with enhanced biological activity. | nih.govijpsr.com |

| Molecular Docking | Investigating binding modes with protein kinases and DNA gyrase. | Identifying novel biological targets and optimizing interactions for improved potency. | nih.govnih.gov |

| Virtual Screening | Identifying potential anticancer agents from compound libraries. | Discovering new therapeutic applications for derivatives of the compound. | nih.gov |